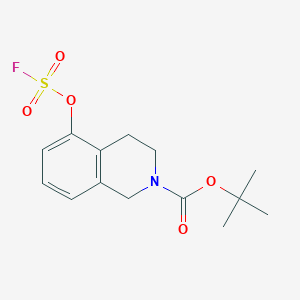

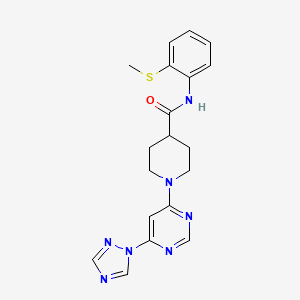

Tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Antimalarial Candidate Development

N-tert-Butyl isoquine (GSK369796) represents a significant advancement in antimalarial drug development. It was rationally designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations, showing excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This novel synthetic quinoline's development involved an optimized chemistry, delivering it in a two-step procedure from cheap and readily available materials, with preclinical studies establishing its pharmacokinetic, toxicity, and safety profiles (O’Neill et al., 2009).

Synthetic Methodologies

Innovative synthetic methods for creating 3-arylsulfonylquinoline derivatives, important as pharmaceutical drugs, have been developed. One such method involves tert-butyl hydroperoxide mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, offering a straightforward route to form a C-S bond and quinoline ring in one step (Zhang et al., 2016). Another approach includes the gold-catalyzed intramolecular hydroamination of o-alkynylbenzyl carbamates, leading to chiral fluorinated isoindoline and isoquinoline derivatives, demonstrating the influence of fluorinated groups on reaction mechanisms (Fustero et al., 2013).

Quinoline and Isoquinoline Derivatives Synthesis

Pd-Catalyzed oxidative carbonylation of (2-alkynyl)benzylideneamine derivatives has been utilized for the versatile synthesis of isoquinolines and isochromenes. This methodology selectively affords isoquinoline derivatives by N-cyclization, highlighting a method for constructing complex heterocyclic structures efficiently (Gabriele et al., 2011).

Chemical Transformations

The chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate into various functionalized compounds illustrate the versatility and reactivity of similar tert-butyl substituted isoquinoline derivatives. These transformations include reactions with maleic anhydride to form specific adducts and subsequent reactions with electrophilic and nucleophilic reagents, showcasing the potential of these compounds in synthetic organic chemistry (Moskalenko & Boev, 2014).

Applications in Organic Electronics

The development of efficient guest/host fluorescent energy transfer pairs based on the naphthalimide skeleton for application in organic light-emitting diodes (OLEDs) demonstrates the application of related compounds in material science. These pairs, due to their structural similarity, exhibit high energy-transfer efficiency, significantly enhancing the performance of heavily-doped red OLEDs (Wang et al., 2014).

Eigenschaften

IUPAC Name |

tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO5S/c1-14(2,3)20-13(17)16-8-7-11-10(9-16)5-4-6-12(11)21-22(15,18)19/h4-6H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZQTNMJBOENPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2988737.png)

![Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate](/img/structure/B2988742.png)

![1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2988744.png)

![Ethyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]benzoate](/img/structure/B2988746.png)

![Methylethyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yloxy]acetate](/img/structure/B2988747.png)

![5-(methoxymethyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2988750.png)

![1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2988751.png)

![1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2988756.png)